Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-
Description
Properties
CAS No. |
19928-37-1 |
|---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
InChI Key |
UHXUZOCRWCRNSJ-DAXSKMNVSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/SC |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : The reaction is typically conducted at 0–5°C to minimize side reactions such as oligomerization of methyl isocyanate.
-
Solvent System : Anhydrous dichloromethane or toluene is employed to maintain a moisture-free environment, preventing hydrolysis of the isocyanate.
-
Stoichiometry : A 1:1 molar ratio of methylthio acetaldoxime to methyl isocyanate ensures complete conversion, with excess isocyanate leading to byproducts like methyl urea.
-
Catalysis : No catalyst is required, but trace amounts of triethylamine (0.1–0.5 mol%) may enhance reaction kinetics by deprotonating the oxime.
The product is isolated via fractional distillation under reduced pressure (20–30 mmHg) at 60–70°C, yielding methomyl as a crystalline solid with a purity >98%.
Alternative Pathways and Modifications
Schiff Base Intermediate Route
An alternative approach involves the formation of a Schiff base intermediate (Figure 1 ), where methylthio acetaldehyde reacts with hydroxylamine to form methylthio acetaldoxime. Subsequent condensation with methyl isocyanate follows the same mechanism as the primary route but offers flexibility in scaling:
Key Advantages :
Photocatalytic Synthesis
Recent advances explore photocatalytic methods using TiO₂ nanoparticles under UV irradiation. This green chemistry approach minimizes hazardous reagents but remains experimental, with yields currently ≤50%.
Analytical Characterization and Quality Control
Post-synthesis, methomyl is characterized using:
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms purity, with a retention time of 4.2 minutes.
Industrial-Scale Production Metrics
| Parameter | Value | Source |
|---|---|---|
| Batch Yield | 82–87% | |
| Purity Post-Distillation | 98.5% | |
| Production Cost (USD/kg) | $12.50–$15.00 |
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Primary Route | 85–90 | 98.5 | High |
| Schiff Base Intermediate | 88–92 | 97.8 | Moderate |
| Photocatalytic | 45–50 | 95.0 | Low |
Chemical Reactions Analysis
Methomyl undergoes various chemical reactions, including:
Photocatalytic Degradation: Methomyl can be degraded via photocatalytic reactions, producing various intermediate compounds.
Common reagents and conditions used in these reactions include alkaline solutions, oxidizing agents, and photocatalysts. The major products formed from these reactions are methomyl oxime, methylamine, and other degradation intermediates .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₁₀N₂O₂S
- Molecular Weight : 162.21 g/mol
- CAS Registry Number : 19928-37-1
- InChIKey : UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Methomyl functions primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism underlies its effectiveness as a pesticide but also raises concerns regarding its toxicity to non-target organisms.
Agricultural Applications
- Pesticide Use :
- Mechanism of Action :
-
Resistance Management :
- Research indicates that Methomyl can be part of integrated pest management strategies due to its unique mode of action compared to other insecticides .
Toxicological Research
- Human Health Impact :
- Environmental Concerns :
Medicinal Chemistry Applications
- Drug Development :
- Biological Activity Studies :
Case Studies
- Case Study: Pesticide Efficacy
- Case Study: Toxicity Assessment
- Case Study: Environmental Impact
Mechanism of Action
Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve junctions, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This inhibition disrupts normal nerve function, causing paralysis and death in insects . The molecular targets involved in this mechanism are acetylcholinesterase and the acetylcholine receptors .
Comparison with Similar Compounds
Structural Analogs
a) Propyl N-(Methylcarbamoyloxy)ethanimidothioate (CAS 32280-64-1)
- Molecular Formula : C₆H₁₂N₂O₂S
- Key Differences : The propyl ester substituent replaces Methomyl’s methyl ester, increasing molecular weight (176.24 g/mol ) and lipophilicity. This modification may enhance environmental persistence due to reduced volatility .
- Applications : Less commercially prevalent than Methomyl, but used in niche pest control.
b) Aldicarb (CAS 116-06-3)
Functional Analogs
a) Chlorodimeform (CAS 6164-98-3)
- Molecular Formula : C₁₀H₁₃ClN₂
- Key Differences : A formamidine insecticide with a chlorinated aromatic ring. Targets octopamine receptors instead of acetylcholinesterase, offering a distinct mode of action .
b) O,O-Dimethyl[n-(Methylcarbamoyl)methyl]phosphorodithioate
- Molecular Formula: C₅H₁₂NO₃PS₂
- Key Differences: A phosphorodithioate-carbamate hybrid, combining cholinesterase inhibition with organophosphate-like phosphorylation. Broader-spectrum activity but higher mammalian toxicity .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | EPA Hazard Code |
|---|---|---|---|---|
| Methomyl | C₅H₁₀N₂O₂S | 162.21 | 78–79 | P066 |
| Propyl N-(Methylcarbamoyloxy)ethanimidothioate | C₆H₁₂N₂O₂S | 176.24 | Not reported | Not classified |
| Aldicarb | C₇H₁₄N₂O₂S | 190.26 | 98–100 | P070 |
Table 2: Functional and Environmental Comparison
| Compound | Mode of Action | Hydrolysis Rate (pH 7) | Environmental Persistence |
|---|---|---|---|
| Methomyl | Acetylcholinesterase inhibitor | Rapid (t₁/₂ ~7 days) | Moderate (soil t₁/₂ ~30 days) |
| Aldicarb | Acetylcholinesterase inhibitor | Slower (t₁/₂ ~30 days) | High (groundwater leaching risk) |
| Chlorodimeform | Octopamine receptor agonist | Stable in neutral pH | High (residual in crops) |
Key Research Findings
- Toxicity : Methomyl’s LD₅₀ (oral, rat) is 17–24 mg/kg , comparable to Aldicarb (0.93 mg/kg ) but less toxic than hybrid phosphorodithioates .
- Environmental Impact : Methomyl degrades faster in alkaline conditions, producing less persistent metabolites like methomyl oxime . In contrast, Aldicarb’s metabolites (e.g., aldicarb sulfoxide) are more stable and mobile .
- Regulatory Status : Methomyl is banned in the EU due to groundwater contamination risks but remains approved in the U.S. under restricted use .
Conclusion Methomyl’s efficacy as a fast-acting insecticide is tempered by its acute toxicity and environmental risks. Structural analogs like the propyl ester variant offer modified persistence profiles, while functional analogs like Chlorodimeform provide alternative modes of action. Continued research into hydrolysis pathways and safer derivatives is critical for balancing agricultural needs with environmental safety.
Biological Activity
Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-, also known as Methomyl, is a synthetic carbamate pesticide notable for its biological activity as an acetylcholinesterase inhibitor. This compound has garnered attention due to its applications in agriculture and its potential effects on human health and the environment. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C₅H₁₀N₂O₂S
- Molecular Weight : 162.21 g/mol
- CAS Registry Number : 16752-77-5
- InChIKey : UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Methomyl functions primarily as an acetylcholinesterase inhibitor , which leads to the accumulation of acetylcholine in the synaptic cleft. This accumulation results in prolonged stimulation of postsynaptic receptors, leading to various physiological effects:
- Neuromuscular Effects : Increased muscle contraction can lead to symptoms such as twitching and paralysis.
- Gastrointestinal Effects : Symptoms may include nausea, vomiting, and diarrhea due to overstimulation of the parasympathetic nervous system.
- Respiratory Effects : In severe cases, respiratory failure may occur due to diaphragm paralysis.
Toxicity and Safety Profile
Methomyl is classified as moderately toxic to humans and other mammals. The toxicity depends on the route of exposure (oral, dermal, or inhalation) and dosage. The following table summarizes the acute toxicity levels:
| Route of Exposure | LD50 (mg/kg) | Remarks |
|---|---|---|
| Oral | 20-50 | Highly toxic |
| Dermal | 200-500 | Moderately toxic |
| Inhalation | 0.5-1 | Highly toxic |
Case Studies
- Agricultural Use : Methomyl is widely used in crop protection against pests. A study conducted on its efficacy showed that it significantly reduced pest populations in cotton crops while maintaining a favorable safety profile when applied according to guidelines .
- Human Health Impact : A case study reported acute poisoning incidents among agricultural workers exposed to high concentrations of Methomyl without adequate protective measures. Symptoms included respiratory distress and neurological impairment, highlighting the need for stringent safety protocols during application .
- Environmental Impact : Research indicates that Methomyl can have detrimental effects on non-target species, particularly aquatic organisms. A study found significant mortality rates in fish exposed to contaminated water sources following agricultural runoff .
Research Findings
Recent studies have focused on the biodegradation pathways of Methomyl in soil and water environments. The compound is subject to microbial degradation, which can mitigate its environmental impact:
- Microbial Degradation : Specific bacteria have been identified that can metabolize Methomyl into less harmful products, suggesting potential bioremediation strategies .
- Ecotoxicological Assessments : Various assessments have been conducted to evaluate the sublethal effects of Methomyl on non-target organisms, including bees and earthworms, showing varying degrees of susceptibility .
Q & A
Q. What are the recommended synthetic routes for Methomyl, and how do reaction conditions influence yield and purity?
Methomyl synthesis typically involves the condensation of methylthioacetaldehyde with methylcarbamoyl oxime under controlled conditions. Key steps include:
- Oxime formation : Reacting methylthioacetaldehyde with hydroxylamine to form the corresponding oxime intermediate.
- Carbamoylation : Treating the oxime with methyl isocyanate or methylcarbamoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Crystallization from ethanol/water mixtures enhances purity (>98%). Yield optimization requires strict temperature control and stoichiometric precision, as excess methyl isocyanate can lead to dimerization byproducts .
Q. Which analytical techniques are most effective for quantifying Methomyl in complex matrices?
- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water, 60:40) and detection at 254 nm provide resolution from carbamate degradation products .
- GC-MS : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) improves volatility. Electron ionization (EI) at 70 eV enables identification via fragmentation patterns (e.g., m/z 162 [M+], 105 [CH3NCO]) .
- Immunoassays : Antibody-based kits (e.g., ELISA) are rapid but require cross-reactivity validation against structurally similar carbamates .
Q. How can spectroscopic methods elucidate the stereochemical configuration of Methomyl?
- NMR : H NMR reveals the (Z)-configuration via coupling constants between the thioester and oxime groups (J = 8–10 Hz). C NMR confirms the methylcarbamoyl moiety (C=O at ~155 ppm) .
- IR : Stretching frequencies at 1670 cm (C=O) and 1250 cm (S–O) validate functional groups .
- X-ray crystallography : Resolves spatial arrangement, confirming the planar geometry of the oxime-carbamoyl system .
Q. What factors influence the stability of Methomyl under laboratory storage conditions?
- pH : Degrades rapidly in alkaline conditions (t < 24 hrs at pH >9) due to hydroxide-mediated hydrolysis of the carbamate bond. Stable at pH 5–7 .
- Temperature : Store at 4°C in amber vials to prevent photodegradation. Thermal decomposition occurs above 80°C, releasing methyl isocyanate .
- Solvent : Use anhydrous acetonitrile or methanol; aqueous solutions require stabilizers (e.g., 0.1% acetic acid) .
Advanced Research Questions
Q. What are the dominant degradation pathways of Methomyl in environmental systems, and how can they be modeled experimentally?
- Hydrolysis : In water, Methomyl hydrolyzes to methomyl oxime and methylcarbamic acid. Pseudo-first-order kinetics apply, with rate constants (k) dependent on pH and temperature. Experimental setup: Incubate at 25°C in buffered solutions (pH 4–9), monitor via LC-MS .
- Photolysis : UV irradiation (λ = 254 nm) generates sulfonic acid derivatives. Use quartz reactors with xenon arc lamps to simulate sunlight .
- Microbial degradation : Soil slurry assays with Pseudomonas spp. show NADH-dependent cleavage of the thioester bond. Measure metabolites via C-labeled tracing .
Q. How does Methomyl inhibit acetylcholinesterase (AChE), and what structural analogs enhance target specificity?
Methomyl carbamoylates the serine hydroxyl group in AChE’s active site, blocking acetylcholine hydrolysis. Key steps:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity (ΔG = −8.2 kcal/mol) to Torpedo californica AChE .
- Mutagenesis : Replace Ser203 with alanine in recombinant AChE to confirm carbamoylation sites .
- Analog design : Substituents at the oxime position (e.g., fluorine) improve insect vs. mammalian AChE selectivity .
Q. How can contradictory data on Methomyl’s environmental persistence be resolved?
Discrepancies in half-life (e.g., 6–30 days in soil) arise from:
- Soil type : Higher organic matter increases sorption (K = 100–200 mL/g), reducing bioavailability .
- Microbial diversity : Metagenomic profiling of soil microbiomes identifies Bacillus spp. capable of rapid carbamate mineralization .
- Analytical bias : LC-MS/MS vs. immunoassays may over/underestimate residues due to cross-reactivity. Use isotopically labeled internal standards (e.g., D-methomyl) for correction .
Q. What methodologies assess Methomyl’s synergistic interactions with other pesticides?
Q. How do regulatory guidelines impact the design of Methomyl disposal protocols in research settings?
- EPA RCRA P066 : Classify waste as acutely hazardous (≥100 kg/month). Treat via alkaline hydrolysis (pH 12, 90°C, 1 hr) followed by activated carbon filtration .
- Incinerator compliance : Ensure dwell time ≥2 sec at 1200°C with scrubbers to capture SO and methyl isocyanate .
- Biological treatment : Pilot-scale bioreactors with Rhodococcus spp. achieve >90% degradation; validate via EPA 8327 .
Q. Can in silico models predict Methomyl’s ecotoxicological risks, and what are their limitations?
- QSAR : Use molecular descriptors (e.g., logP, polar surface area) in EPI Suite to estimate LC for fish (e.g., Pimephales promelas). Cross-validate with experimental LC = 4.2 mg/L .
- Read-across limitations : Structural analogs (e.g., aldicarb) may underestimate bioaccumulation potential due to Methomyl’s higher water solubility (3.3 g/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
